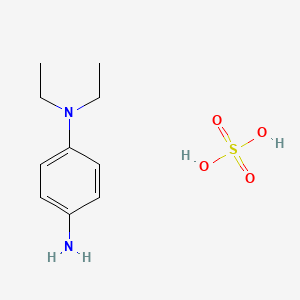

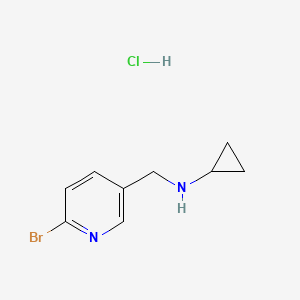

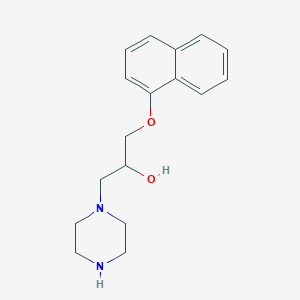

![molecular formula C8H16BrNO B3023452 (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine CAS No. 74572-19-3](/img/structure/B3023452.png)

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine

Overview

Description

(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine, also known as 4-O-methyl-L-tyrosine, is an organic compound with a unique molecular structure. It is an aromatic heterocyclic compound that has been studied extensively for its potential applications in the field of organic synthesis, drug discovery, and other scientific research applications.

Scientific Research Applications

Innovative Synthesis Methods : A new synthesis method for 3,4-dihydro-2H-benzo[1,4]oxazines has been developed, using 2-aminophenol as the starting material. This approach involves one-pot reactions to produce various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, which are of interest in biology and medication (詹淑婷, 2012).

Structural and Spectroscopic Studies : The compound 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine was synthesized and characterized by various methods, including single crystal X-ray study, revealing details about its structure and potential for further research applications (Xie et al., 2003).

Remote Functionalization : An innovative synthesis involving the remote functionalization of alcohols using the SelectfluorTM reagent F–TEDA–BF4 for creating oxazine derivatives was disclosed. This study presents a new pathway for synthesizing such compounds (Banks et al., 1996).

Antimicrobial Potential : Triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones were synthesized and screened for in vitro antimicrobial activities, revealing significant potential as antimicrobial agents. Molecular docking studies supported these findings (Bollu et al., 2017).

Conformational Analysis : The preferred conformations and energies of various methyl octahydrocyclopenta[d][1,3]oxazines and benzoxazines were investigated using DFT methods. This study provides insights into the conformational equilibria of such systems (Tähtinen et al., 2003).

Synthesis and Antimicrobial Activity : The synthesis of benzo[b][1,4]oxazin-3(4H)-ones and their in vitro antimicrobial activity against various bacteria and fungi was explored. The presence of fluorine atoms in these compounds was found to enhance their antimicrobial properties (Fang et al., 2011).

Stereoelectronic Effects : The conformational behavior and ring formation of certain oxazine derivatives were studied, emphasizing the stereoelectronic features of these compounds and providing a pathway for their synthesis (Alcaide et al., 1992).

Catalyst-Free Synthesis : A metal-free, room-temperature method for synthesizing benzo-oxazine, benzo-oxazepine, and benzo-oxazocine was developed. This approach involves O atom transfer and formation of new bonds, offering a straightforward and eco-friendly synthesis method (Ghosh et al., 2021).

Targeting Cyclooxygenase 2 : Novel oxazine derivatives were synthesized and found to specifically target COX2 over COX1, highlighting their potential in developing COX2-specific inhibitors for anti-inflammatory therapy (Srinivas et al., 2015).

Construction of Heteropropellanes : The use of the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system in constructing heteropropellanes, which are of interest for novel materials with unique physical properties, was demonstrated (Konstantinova et al., 2020).

Mechanism of Action

Target of Action

It’s known that oxazine derivatives can serve as functional kernels to construct single-molecule switches .

Mode of Action

The compound interacts with its targets through a process of de/rehydrogenation of 1,4-oxazine linkers, which efficiently switches single-molecule junctions between a low-conducting and a high-conducting state . This change is attributed to the modified energy gap of the central molecule as well as the charge rearrangement at the molecule–electrode interfaces .

Biochemical Pathways

It’s known that the de/rehydrogenation of 1,4-oxazine linkers can efficiently switch single-molecule junctions between different conducting states . This suggests that the compound may influence electron transport pathways.

Result of Action

The result of the action of (4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine is the efficient switching of single-molecule junctions between a low-conducting and a high-conducting state . This suggests that the compound could have potential applications in molecular electronics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, an electrostatic gate field can control the proton transfer process and thus allow specific conductance states to be selected

properties

IUPAC Name |

(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-4-8-7(3-1)9-5-6-10-8/h7-9H,1-6H2/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYZKRGPZJEWPN-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NCCO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

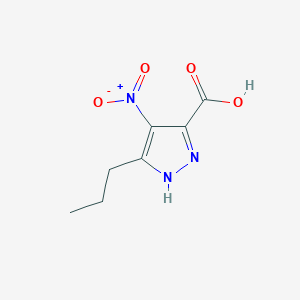

![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)

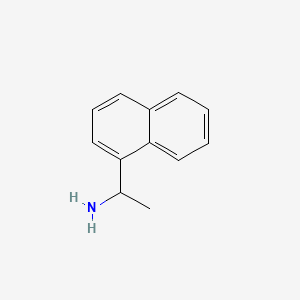

![N-[(1-Isopropyl-1H-pyrazol-4-YL)methyl]ethanamine](/img/structure/B3023374.png)

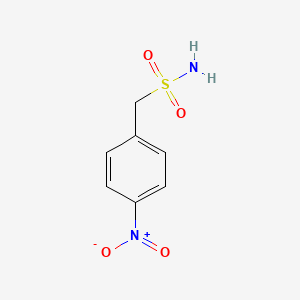

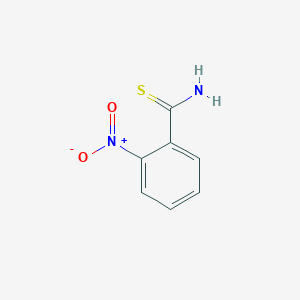

![1H-Imidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3023376.png)

![[(4-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B3023378.png)